Product packaging for 2-[(Cyclopropylmethoxy)methyl]morpholine(Cat. No.:CAS No. 1343908-92-8)

2-[(Cyclopropylmethoxy)methyl]morpholine

Cat. No.: B1375196
CAS No.: 1343908-92-8
M. Wt: 171.24 g/mol
InChI Key: FZEGBLLPXDHZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Cyclopropylmethoxy)methyl]morpholine is a chemically synthesized morpholine derivative intended for research and development purposes. The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to fine-tune properties such as potency, solubility, and metabolic stability . Researchers utilize complex, C-functionalized morpholines like this as versatile building blocks in library synthesis and fragment-based screening for discovering new bioactive molecules . The structure of this compound, featuring a cyclopropylmethoxymethyl side chain, may be of particular interest in designing ligands for central nervous system (CNS) targets, as similar substituted morpholines have been investigated for the treatment of CNS disorders . As a saturated heterocycle, it offers systematic variation in regiochemistry and stereochemistry, making it a valuable scaffold for exploring structure-activity relationships (SAR) in drug discovery programs . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle all chemicals appropriately.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO2 B1375196 2-[(Cyclopropylmethoxy)methyl]morpholine CAS No. 1343908-92-8

Properties

IUPAC Name

2-(cyclopropylmethoxymethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-8(1)6-11-7-9-5-10-3-4-12-9/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEGBLLPXDHZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCC2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Ligand Design Principles Applied to 2 Cyclopropylmethoxy Methyl Morpholine Analogues

Conformational Analysis and Molecular Interactions of Morpholine (B109124) Scaffolds

The morpholine ring is a prevalent heterocyclic motif in medicinal chemistry, largely due to its advantageous conformational and physicochemical properties. nih.govnih.gov As a six-membered aliphatic saturated ring containing oxygen and nitrogen atoms at positions 1 and 4 respectively, it possesses significant conformational flexibility. nih.govdrugbank.com This flexibility allows the morpholine scaffold to adopt various conformations, with the chair form being the most stable. Studies using Raman spectroscopy and theoretical calculations have shown that the equatorial chair conformer is predominant in a pure liquid state, while the contribution from the axial conformer increases in an aqueous solution. researchgate.net This conformational adaptability is critical for its role in molecular interactions.

The presence of a weakly basic nitrogen atom and an oxygen atom gives the morpholine ring a unique pKa value and the ability to engage in a variety of lipophilic and hydrophilic interactions. acs.orgnih.gov The oxygen atom can act as a hydrogen bond acceptor, while the electron-deficient nature of the ring allows for hydrophobic interactions. acs.orgresearchgate.net These characteristics enable the morpholine scaffold to serve multiple functions in drug design:

Enhancing Potency: The ring can directly interact with key residues within the binding site of a biological target. acs.orgnih.gov

Scaffolding: It can act as a rigid or semi-rigid scaffold, correctly orienting other functional groups (appendages) of the molecule for optimal interaction with a receptor or enzyme. nih.govacs.orgnih.gov

The ability of the morpholine moiety to participate in these diverse molecular interactions makes it a valuable component in the design of biologically active compounds. consensus.app

Impact of the Cyclopropylmethoxy Group on Molecular Recognition and Activity

Modulation of Target Binding Affinity and Selectivity

The cyclopropyl (B3062369) group, a small, rigid carbocycle, can have a profound effect on a molecule's affinity for its biological target. For instance, in the context of fentanyl analogues, the substitution of a valeryl group with a cyclopropyl group (cyclopropylfentanyl) resulted in a nearly 20-fold increase in binding affinity for the µ-opioid receptor (MOR). nih.gov This enhancement is often attributed to the unique conformational constraints and electronic properties of the cyclopropyl ring, which can lead to more favorable interactions within the receptor's binding pocket.

Similarly, the methoxy portion of the substituent is a prevalent feature in many approved drugs, recognized for its ability to influence ligand-target binding. nih.gov The oxygen atom can act as a hydrogen bond acceptor, and the methyl group can engage in hydrophobic interactions. The combination of the cyclopropyl ring and the methoxy group can therefore create a unique binding motif that enhances both affinity and selectivity. For example, studies on epoxymorphinan derivatives have shown that modifications, including those at the N-17 position with a cyclopropylmethyl group, are crucial for binding affinity and selectivity profiles at opioid receptors. nih.gov The strategic placement of such groups can lead to ligands with high affinity for a specific receptor subtype, while having significantly lower affinity for others. researchgate.net

Compound AnalogueTarget ReceptorKi (nM)Selectivity Profile
Cyclopropylfentanylµ-opioid receptor2.11 - 2.8High affinity
Valerylfentanylµ-opioid receptor49.7 - 53Lower affinity
N-Cyclopropylmethyl-nornepenthone (10a)κ-opioid receptorSingle-digit nMKOR agonist / MOR antagonist
N-Cyclopropylmethyl-nornepenthone (SLL-1062)µ-opioid receptorHigh affinityMOR antagonist, KOR activity abolished

Influence on Physicochemical Modulators for Biological Response

The physicochemical properties of a drug molecule are critical determinants of its biological response, governing its absorption, distribution, metabolism, and excretion (ADME). nih.gov The cyclopropylmethoxy group can favorably influence these properties. The methoxy group, for example, is often installed in drug molecules to modulate ADME parameters. nih.gov

Stereochemical Effects on Biological Activity in Related Structures

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as stereoisomers can exhibit significantly different affinities, efficacies, and metabolic profiles. ru.nl In the context of morpholine-containing structures, the introduction of substituents often creates one or more chiral centers, making stereochemical considerations paramount.

The synthesis of enantiomerically pure C-substituted morpholines is a key area of research, as it allows for the evaluation of individual enantiomers. nih.govru.nl It is frequently observed that the biological activity resides primarily in one enantiomer. For example, in the case of the appetite suppressant 2-benzylmorpholine, it was demonstrated that the (R)-enantiomer is the active form. ru.nl Therefore, controlling the stereochemistry during synthesis is a critical strategy in lead optimization. nih.gov

Strategies for developing lead compounds often involve either removing non-essential chiral centers to simplify synthesis and avoid potential issues with stereoisomers, or deliberately introducing chirality to enhance interaction with a specific chiral biological target. nih.gov The conformational constraints imposed by substituents on the morpholine ring can vary between stereoisomers, leading to different three-dimensional arrangements of pharmacophoric elements and thus different biological activities.

Identification of Pharmacophoric Elements within the Morpholine-Cyclopropylmethoxy Framework

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. consensus.appresearchgate.net Within the 2-[(Cyclopropylmethoxy)methyl]morpholine framework, several key pharmacophoric elements can be identified.

The morpholine ring itself is considered a versatile pharmacophore. researchgate.netconsensus.appe3s-conferences.org Its key features include:

A Hydrogen Bond Acceptor: The oxygen atom of the morpholine ring. nih.govacs.orgnih.gov

A Basic Nitrogen Atom: This atom is typically protonated at physiological pH, allowing for ionic interactions. nih.govacs.orgnih.gov

A Hydrophobic Region: The ethylene (B1197577) bridges of the ring. researchgate.net

The cyclopropylmethoxy group adds further critical pharmacophoric features:

A Hydrophobic Cyclopropyl Ring: This small, rigid ring can fit into specific hydrophobic pockets within a receptor. nih.gov

A Hydrogen Bond Acceptor: The ether oxygen of the methoxy group. nih.gov

The spatial arrangement of these elements—the basic nitrogen, the two hydrogen bond acceptors (morpholine and ether oxygens), and the hydrophobic regions—defines the pharmacophore of this molecular framework. Molecular docking and dynamic pharmacophore (dynophore) generation are computational tools used to understand how these features interact with target receptors, revealing the structural determinants for affinity and selectivity. mdpi.com These studies help rationalize experimentally observed binding data and guide the design of new, more potent, and selective analogues. nih.govmdpi.com

Strategies for Structural Optimization and Lead Compound Development

Lead optimization is an iterative process aimed at refining the structure of a promising lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.compatsnap.comhilarispublisher.com For analogues of this compound, several strategies can be employed.

Structure-Activity Relationship (SAR) Analysis: A fundamental approach is the systematic modification of the lead structure and the evaluation of the resulting biological activity. patsnap.comresearchgate.net This involves exploring modifications at various positions, such as:

Substitution on the Morpholine Nitrogen: Introducing different groups on the nitrogen can modulate basicity and introduce new interactions.

Modification of the Cyclopropyl Group: Replacing the cyclopropyl ring with other small cycloalkyl or branched alkyl groups can probe the size and shape constraints of the binding pocket.

Alteration of the Linker: The length and flexibility of the methylene (B1212753) linker between the morpholine and the cyclopropylmethoxy group can be varied.

Bioisosteric Replacement: The morpholine ring or the ether oxygen can be replaced with bioisosteres (chemically similar groups) to improve properties. enamine.netpatsnap.com For example, replacing a morpholine group with a piperazine can significantly impact isoform inhibition, highlighting the sensitivity of the target to the presence of the morpholine oxygen. nih.gov

Structural Simplification: For large or complex lead compounds, structural simplification by removing non-essential groups can improve synthetic accessibility and pharmacokinetic profiles. nih.gov This strategy aims to retain the key pharmacophoric elements while reducing molecular weight and complexity. nih.gov

Computational Methods: Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are pivotal in modern lead optimization. patsnap.comdanaher.com These methods can predict how structural modifications will affect target binding and other properties, allowing for the prioritization of compounds for synthesis and testing, thereby accelerating the optimization cycle. patsnap.comhilarispublisher.com The ultimate goal is to achieve a multivariate optimization, simultaneously improving pharmacological and pharmacokinetic properties to develop a successful drug candidate. nih.gov

Optimization StrategyDescriptionPotential Outcome
SAR Analysis Systematic modification of the lead compound's structure.Identification of key functional groups for activity and selectivity. patsnap.com
Bioisosteric Replacement Substitution of a functional group with a chemically similar group.Improved biological activity, pharmacokinetics, or reduced toxicity. enamine.netpatsnap.com
Structural Simplification Removal of non-essential groups or chiral centers.Improved synthetic accessibility and pharmacokinetic profiles. nih.gov
Scaffold Hopping Changing the core structure while retaining essential functionalities.Discovery of novel compounds with improved attributes. patsnap.com
Computational Modeling Use of in silico methods like molecular docking and QSAR.Prediction of binding affinity and ADME properties to guide synthesis. patsnap.comdanaher.com

A Review of Preclinical Investigations into Morpholine Derivatives

While specific biological and pharmacological data for the compound this compound is not available in current scientific literature, the broader class of morpholine derivatives has been the subject of extensive research. The morpholine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govresearchgate.net This article will review the preclinical, in vitro and mechanistic studies of various morpholine derivatives, highlighting their potential across several therapeutic areas.

Biological and Pharmacological Investigations of Morpholine Derivatives Excluding Clinical Human Trial Data

Mechanistic Studies of Biological Action for Morpholine Analogs

Enzyme Inhibition Studies (e.g., kinases)

Table 1: Examples of Enzyme Inhibition by Morpholine Derivatives This table presents data for illustrative morpholine-containing compounds to demonstrate the inhibitory potential of this class of molecules. Data for 2-[(Cyclopropylmethoxy)methyl]morpholine is not available.

Compound ClassTarget EnzymeKey Findings
Morpholine-based chalconesMAO-BPotent inhibition with IC50 values in the low nanomolar range. nih.gov
Morpholine-substituted pyrimidinesPI3KInteraction with the hinge region of the kinase active site. acs.orgnih.gov
4-N-phenylaminoquinoline derivativesAChE/BChEDual inhibition with IC50 values in the micromolar range. mdpi.com

Receptor Binding and Modulation (e.g., hMCHR1, nAChR)

Table 2: Receptor Binding Examples of Morpholine Derivatives This table includes examples of morpholine-containing compounds and their receptor targets to illustrate the role of the morpholine moiety in receptor modulation. Specific data for this compound is not provided.

CompoundReceptor TargetRole of Morpholine Moiety
Reboxetineα4β2 nicotinic acetylcholine (B1216132) receptorContributes to receptor blocking activity. nih.gov
AprepitantNK1 receptorActs as a scaffold to position other interacting groups. acs.org
Various CNS LigandsDopamine and Serotonin ReceptorsInfluences affinity and selectivity. acs.orgresearchgate.net

Modulation of Pharmacokinetic Properties through Structural Design

The inclusion of a morpholine ring in a molecule is a well-established strategy in medicinal chemistry to favorably modulate its pharmacokinetic profile. nih.govnih.gov The physicochemical properties of the morpholine moiety can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics.

Metabolic Stability Enhancement Strategies

While the morpholine ring can improve many pharmacokinetic parameters, it can also be a site of metabolic transformation, primarily through oxidation. acs.orgnih.gov The metabolic lability of the morpholine ring is a critical consideration in drug design. nih.gov Strategies to enhance the metabolic stability of morpholine-containing compounds often involve steric shielding of the positions most susceptible to oxidation, which are typically the carbon atoms adjacent to the nitrogen and oxygen.

Introducing substituents near the morpholine ring can hinder the approach of metabolizing enzymes, such as cytochrome P450s, thereby slowing the rate of degradation. In the case of this compound, the 2-substituted methyl group itself provides some steric bulk. The cyclopropylmethoxy group may further influence metabolic stability, although specific data is lacking. In some instances, replacing a morpholine ring with a bridged or otherwise conformationally restricted analog has been explored to improve metabolic stability while retaining desired biological activity. e3s-conferences.org

Influence on Distribution Profiles (e.g., brain penetrance for CNS-active analogues)

A significant advantage of incorporating a morpholine moiety, particularly in the design of CNS-active drugs, is its ability to improve brain penetrance. acs.orgnih.govnih.govtandfonline.comacs.org The blood-brain barrier (BBB) is a major obstacle for many potential therapeutics, and the physicochemical properties of a compound are critical determinants of its ability to cross this barrier.

Computational and Theoretical Chemistry Applications in 2 Cyclopropylmethoxy Methyl Morpholine Research

Molecular Modeling and Docking Studies for Target Identification and Binding Modes

Molecular modeling and docking are instrumental in identifying potential biological targets for morpholine (B109124) derivatives and elucidating their binding mechanisms at the atomic level. In these studies, the three-dimensional structure of a compound is computationally placed into the binding site of a target protein to predict its binding affinity and orientation.

The morpholine moiety is recognized as a "privileged" structure in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.govnih.gov Its ability to form hydrogen bonds via the oxygen atom and engage in various interactions through the nitrogen atom and ring structure makes it a versatile pharmacophore. researchgate.netresearchgate.net Docking studies on various morpholine-containing compounds have revealed key interactions that contribute to their biological activity. For instance, the morpholine oxygen often acts as a hydrogen bond acceptor, interacting with residues like Valine in the hinge region of kinases. nih.gov

For a molecule such as 2-[(Cyclopropylmethoxy)methyl]morpholine, docking studies would explore how the entire structure fits within a target's active site. The morpholine ring would likely anchor the molecule through hydrogen bonds, while the (cyclopropylmethoxy)methyl side chain could form hydrophobic or van der Waals interactions with nonpolar residues, enhancing binding affinity and selectivity. nih.gov For example, in studies of morpholine derivatives targeting carbonic anhydrase, interactions with key amino acids like Gln192 and Ser195 were observed, leading to significant inhibitory activity. nih.gov Similar studies on other targets have shown that morpholine derivatives can effectively inhibit enzymes like α-glucosidase and proteins such as HIF-1α. nih.govmdpi.com

Table 1: Examples of Docking Studies on Morpholine Derivatives
Compound ClassBiological TargetKey Interactions ObservedReported Activity (IC₅₀)
Morpholine-acetamide derivativesCarbonic AnhydraseHydrogen bonding with GLY193 and SER195. nih.gov8.12 µM nih.gov
MorpholinylchalconesHuman Lung Cancer (A-549)Interactions with EGFR kinase domain.2.78 µg/mL nih.gov
ZSTK474 Analogues (PI3K inhibitors)PI3KδHydrogen bond between morpholine oxygen and Val828. nih.gov9.9 nM nih.gov
N-methylmorpholine benzimidazolium saltsα-GlucosidaseDipole-dipole interaction with Asp327. mdpi.com15 µM mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For morpholine derivatives, QSAR studies help identify the key physicochemical properties (molecular descriptors) that govern their efficacy. nih.govresearchgate.net

In a typical QSAR analysis of morpholine-based compounds, a range of descriptors are calculated, including electronic (e.g., dipole moment, atomic charges), steric (e.g., molecular volume, surface area), and lipophilic (e.g., LogP) parameters. pensoft.netresearchgate.net These descriptors are then correlated with experimental biological activity using statistical methods like multiple linear regression (MLR). researchgate.net

Studies on various morpholine derivatives have shown that properties such as polarization, dipole moment, lipophilicity, and molecular size significantly influence their antioxidant activity. pensoft.netresearchgate.net For instance, it has been found that antioxidant activity often increases as lipophilicity and molecular volume decrease, while an increase in the magnitude of the dipole moment can be beneficial. researchgate.net Such models can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net

Table 2: Key Molecular Descriptors in QSAR Models for Morpholine Derivatives
Descriptor TypeSpecific DescriptorInfluence on Biological Activity
ElectronicDipole MomentIncreased magnitude often correlates with higher activity. pensoft.netresearchgate.net
LipophilicLipophilicity (LogP)Lower lipophilicity can lead to increased antioxidant activity. researchgate.net
StericMolecular Volume/Surface AreaSmaller molecules tend to show higher activity in some models. pensoft.netresearchgate.net
EnergyEnergy of Highest Occupied Molecular Orbital (HOMO)Energy levels influence the compound's ability to donate electrons.

Ligand-Based and Structure-Based Drug Design Approaches

The design of novel drugs incorporating the this compound structure can be pursued through both ligand-based and structure-based approaches.

Ligand-Based Drug Design: When the 3D structure of the biological target is unknown, ligand-based methods are employed. These approaches rely on the knowledge of other molecules that bind to the target of interest. A pharmacophore model can be developed from a set of active morpholine derivatives, identifying the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. acs.org The this compound scaffold could then be used as a template, with modifications made to better match the pharmacophore model and optimize activity.

Structure-Based Drug Design: When the target's 3D structure is available (e.g., from X-ray crystallography or NMR), structure-based design becomes a powerful strategy. nih.gov As detailed in the molecular docking section, the binding mode of a lead compound like a this compound derivative can be predicted. nih.gov This information allows medicinal chemists to rationally design modifications to improve binding affinity. For example, if a specific pocket in the active site is unoccupied, the cyclopropyl (B3062369) or morpholine moiety could be functionalized to introduce a group that forms favorable interactions within that pocket, leading to a more potent inhibitor. drughunter.com

Quantum Chemical Calculations on Morpholine Derivatives

Quantum chemical calculations offer deep insights into the intrinsic properties of molecules, which are fundamental to their reactivity and interactions.

Quantum chemistry methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure of morpholine derivatives. researchgate.net These calculations provide information on the distribution of electron density, molecular orbital energies (HOMO and LUMO), and atomic charges. The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen atom, making it less basic than comparable cyclic amines like piperidine. wikipedia.org This modulation of the nitrogen's nucleophilicity is a key feature of the morpholine pharmacophore. Calculations for this compound would further elucidate how the cyclopropylmethoxy group influences the electronic properties of the entire molecule.

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. The morpholine ring typically adopts a stable chair conformation. nih.gov However, substituents on the ring can exist in either an axial or equatorial position, and the energy difference between these conformers can be small.

Spectroscopic and Crystallographic Insights from Analogous Compounds

While computational methods are predictive, experimental techniques provide definitive structural information. The structure of novel compounds like this compound would be confirmed by comparing its spectroscopic data to that of known analogous compounds.

Spectroscopic Methods: Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy are standard tools for structure elucidation. nih.govresearchgate.net For morpholine derivatives, characteristic signals in the NMR spectrum confirm the presence of the ring and its substituents. The relative stereochemistry of substituents can often be determined using 2D NMR techniques like NOESY. nih.gov IR spectroscopy would show characteristic bands for C-O-C (ether) and N-H stretching vibrations. nist.gov

Crystallographic Methods: Single-crystal X-ray crystallography provides the most accurate and unambiguous information about the solid-state structure of a molecule, including bond lengths, bond angles, and the preferred conformation. researchgate.net While a crystal structure for this compound itself may not be available, crystallographic data from closely related morpholine analogs are invaluable. nih.govdrughunter.com This experimental data serves as the ultimate benchmark for validating and refining the results of computational conformational analysis and molecular modeling.

Emerging Research Frontiers and Future Directions for 2 Cyclopropylmethoxy Methyl Morpholine

Exploration of Underexplored Biological Targets

The unique combination of the morpholine (B109124) and cyclopropylmethoxy moieties in 2-[(Cyclopropylmethoxy)methyl]morpholine suggests a potential for interaction with a diverse range of biological targets. The morpholine ring is a common feature in drugs targeting the central nervous system (CNS), oncology pathways, and infectious diseases. e3s-conferences.org Future research should endeavor to screen this compound against a wide array of receptors, enzymes, and ion channels that have been historically underexplored.

Table 1: Potential Underexplored Biological Target Classes for this compound

Target ClassRationale for ExplorationPotential Therapeutic Areas
G-protein coupled receptors (GPCRs)The morpholine scaffold can influence ligand binding and receptor activation.Neurological disorders, metabolic diseases
KinasesThe morpholine ring can serve as a hinge-binding motif in kinase inhibitors.Oncology, inflammatory diseases
Ion ChannelsThe overall topology of the molecule may allow for novel interactions with channel gates or pores.Cardiovascular diseases, pain management
Epigenetic TargetsThe compound's structure could be adapted to interact with enzymes involved in epigenetic regulation.Oncology, genetic disorders

Initial steps in this exploration would involve broad-based phenotypic screening to identify any cellular activities of interest. Hits from these screens would then be subjected to target deconvolution studies to identify the specific molecular targets. This approach could unveil novel therapeutic applications for this chemical scaffold.

Advanced Synthetic Methodologies for Enhanced Scalability and Sustainability

The efficient and sustainable synthesis of this compound is paramount for its future development. While general methods for the synthesis of morpholine derivatives are established, optimizing a scalable and environmentally friendly route for this specific compound is a key research objective. e3s-conferences.org

Future advancements could focus on:

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer improved safety, efficiency, and scalability. This would be particularly advantageous for managing any potentially hazardous reagents or intermediates.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could lead to higher enantioselectivity and a reduction in chemical waste. Identifying or engineering enzymes for the specific transformations required would be a significant step forward.

Green Chemistry Principles: A systematic evaluation of the current synthetic route using green chemistry metrics would highlight areas for improvement, such as reducing the use of hazardous solvents and reagents.

Table 2: Comparison of Potential Synthetic Approaches

Synthetic MethodologyAdvantagesChallenges
Traditional Batch SynthesisWell-established procedures for morpholine synthesis.Potential for scalability issues, larger solvent waste.
Continuous Flow ChemistryEnhanced safety, improved heat and mass transfer, potential for automation.Requires specialized equipment and process optimization.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally benign.Enzyme discovery and optimization can be time-consuming.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. For this compound, these computational tools can be leveraged to accelerate its development and explore its therapeutic potential.

Key applications of AI and ML include:

Predictive Modeling: ML models can be trained on existing data for morpholine-containing compounds to predict the biological activities, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity of this compound and its analogs.

De Novo Design: Generative AI models can design novel derivatives of this compound with optimized properties for specific biological targets. This allows for the exploration of a vast chemical space in silico before committing to chemical synthesis.

Target Identification: AI algorithms can analyze large biological datasets to identify potential protein targets for this compound based on its structural features and predicted activities.

The integration of these computational approaches will enable a more data-driven and efficient exploration of the therapeutic potential of this morpholine derivative.

Development of Derivatized Probes for Biological System Interrogation

To better understand the mechanism of action and cellular distribution of this compound, the development of derivatized chemical probes is essential. These probes are created by attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to the parent compound.

Future research in this area would involve:

Design and Synthesis of Probes: The key challenge is to identify a position on the this compound scaffold where a linker and tag can be attached without significantly altering its biological activity.

Cellular Imaging: Fluorescently labeled probes would allow for the visualization of the compound's subcellular localization and its interaction with cellular components in real-time using advanced microscopy techniques.

Target Engagement Studies: Probes can be used in biochemical and cellular assays to confirm direct binding to a putative target protein and to quantify the extent of target engagement.

The insights gained from these probe-based studies would be invaluable for validating the compound's mechanism of action and for guiding the design of more potent and selective analogs.

Design of Next-Generation Morpholine-Based Therapeutics

The scaffold of this compound provides a promising starting point for the design of next-generation therapeutics. By systematically modifying its structure, it may be possible to enhance its potency, selectivity, and pharmacokinetic properties.

Future drug design efforts could focus on:

Structure-Activity Relationship (SAR) Studies: A focused library of analogs could be synthesized to explore the impact of modifications at various positions of the morpholine ring and the cyclopropylmethyl side chain. This would elucidate the key structural features required for biological activity.

Bioisosteric Replacements: The cyclopropylmethoxy group could be replaced with other bioisosteres to fine-tune the compound's properties. Similarly, substitutions on the morpholine ring could be explored to optimize target interactions.

Targeted Drug Delivery: The compound could be conjugated to a targeting moiety, such as an antibody or a peptide, to enable its specific delivery to diseased cells or tissues, thereby enhancing efficacy and reducing off-target effects.

Through these iterative design and optimization cycles, this compound could serve as a valuable lead compound for the development of novel and effective therapies for a range of diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[(Cyclopropylmethoxy)methyl]morpholine, and how can intermediates be characterized?

  • Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or hydrogenation of benzofuran precursors. Key intermediates are purified using silica gel chromatography (hexane:ethyl acetate gradients) and characterized via 1^1H/13^13C NMR and mass spectrometry (EI-MS). For example, hydrogenation of benzofuran derivatives with Pd/C under H2\text{H}_2 atmosphere (44–48 hours) yields dihydrobenzofuran intermediates, monitored via LC-MS .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?

  • Methodology : High-resolution 1^1H NMR (400–500 MHz) identifies cyclopropylmethoxy protons (δ 0.5–1.5 ppm) and morpholine ring protons (δ 3.0–4.0 ppm). 13^13C NMR confirms carbonyl and ether carbons (δ 60–100 ppm). EI-MS provides molecular ion peaks (e.g., m/z 538 for dihydrobenzofuran intermediates). Discrepancies in spectral data may arise from stereochemical variations, requiring 2D NMR (COSY, HSQC) for resolution .

Q. How are reaction yields optimized during hydrogenation steps in the synthesis of morpholine derivatives?

  • Methodology : Incomplete hydrogenation of benzofuran precursors (e.g., methyl 3-(cyclopropylmethoxy)phenylbenzofuran-4-carboxylate) can occur due to catalyst deactivation. Repeating hydrogenation with fresh Pd/C (10% w/w) and extended reaction times (24–48 hours) improves conversion. Yields ≥80% are achievable with rigorous exclusion of oxygen and moisture .

Advanced Research Questions

Q. How can stereochemical challenges in this compound derivatives be resolved during synthesis?

  • Methodology : Diastereomeric intermediates (e.g., (2RS,3SR)-dihydrobenzofurans) are separated via chiral HPLC or recrystallization. Absolute configuration is confirmed using X-ray crystallography or electronic circular dichroism (ECD). For example, DIBAL reduction of esters to alcohols introduces stereocenters, requiring careful control of reaction temperature (-78°C) to minimize racemization .

Q. What strategies mitigate competing side reactions in multi-step syntheses involving cyclopropylmethoxy groups?

  • Methodology : Cyclopropylmethoxy ethers are prone to ring-opening under acidic conditions. Protecting groups (e.g., tert-butyldimethylsilyl) are employed during Pd-catalyzed couplings. Post-reaction deprotection with HCl/MeOH (microwave-assisted, 100°C) ensures selective cleavage without disrupting the morpholine ring .

Q. How are pharmacological activities of this compound analogs evaluated in vitro?

  • Methodology : Radioligand binding assays (e.g., NMDA receptor affinity) are performed using 3^3H-MK-801. Sigma-2 receptor and monoamine transporter activities are assessed via competitive inhibition assays. IC50_{50} values are calculated using nonlinear regression. Off-target effects (e.g., dopamine/serotonin reuptake inhibition) require cross-validation with functional assays (e.g., calcium flux) .

Q. What analytical challenges arise in distinguishing positional isomers of substituted morpholines?

  • Methodology : Isomers (e.g., 2-, 3-, 4-MeO-PCMo) are differentiated via HPLC retention times (C18 columns, acetonitrile/water gradients) and MS/MS fragmentation patterns. 1^1H NMR coupling constants (e.g., para vs. meta substitution on aryl rings) provide additional resolution. Discrepancies in pharmacological data (e.g., NMDA receptor binding) further validate structural assignments .

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Reactant of Route 1
2-[(Cyclopropylmethoxy)methyl]morpholine
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Reactant of Route 2
2-[(Cyclopropylmethoxy)methyl]morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.